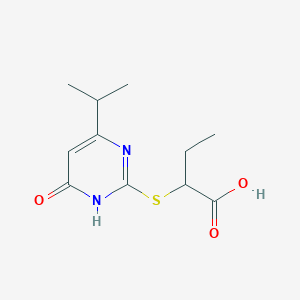

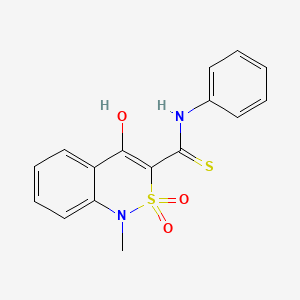

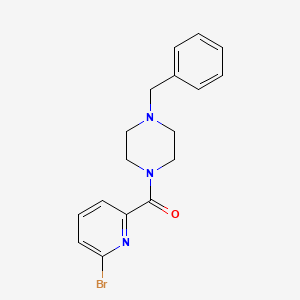

![molecular formula C7H7N3O B1417615 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 99898-85-8](/img/structure/B1417615.png)

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Overview

Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular weight of 149.15 . It is also known by the IUPAC name 6-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been achieved using microwave techniques . This method involves the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 149.15 .Scientific Research Applications

Synthesis and Chemical Properties

- 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is involved in the synthesis of various chemical compounds. For instance, the methylation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine leads to a mixture of N-1 and N-3 isomers, demonstrating its role in producing isomeric structures (Seela & Bussmann, 1981).

Biological Activity

- Certain derivatives of this compound have been synthesized and tested for biological activities like cytotoxicity and antiviral properties. For example, derivatives related to toyocamycin and sangivamycin were evaluated, with some compounds showing specific antiviral activity (Gupta et al., 1989).

Fluorescent Analogs and Oligonucleotides Studies

- Pyrrolo-dC and pyrrolo-C derivatives, which include this compound, have been developed as fluorescent analogs of cytidine and deoxycytidine. These are used in the study of oligonucleotides, showing the compound's potential in biochemical research (Berry et al., 2004).

Antitumor Agents

- Novel antifolates and antitumor agents have been designed using derivatives of this compound. These compounds have shown potent inhibitory activity against enzymes like dihydrofolate reductase and thymidylate synthase, important in cancer treatment research (Gangjee et al., 2005).

Fungicidal Properties

- Some derivatives of this compound have been found to possess fungicidal properties, indicating its potential use in developing new fungicides (Тумкявичюс et al., 2013).

Triple Helix Formation in DNA

- Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, structurally related to this compound, have been synthesized and incorporated into oligonucleotides. These compounds selectively bind CG inversions in DNA triple helices, illustrating their significance in genetic research (Ranasinghe et al., 2005).

Mechanism of Action

Target of Action

Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit pak4 , a protein kinase involved in various cellular processes .

Mode of Action

It is suggested that similar compounds act as atp-competitive inhibitors , which means they compete with ATP for binding to their target proteins, thereby inhibiting the protein’s activity .

Biochemical Pathways

Related compounds have been found to impact the pi3k-pkb signaling pathway , which is involved in cell proliferation and survival .

Pharmacokinetics

A related compound was found to exhibit desired efficacies in in vivo studies , suggesting potential bioavailability.

Result of Action

Related compounds have been found to have anti-inflammatory effects , and another compound showed decreased cytotoxic activity when a bulky, lipophilic group was substituted .

Action Environment

The stability of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

Future Directions

Biochemical Analysis

Biochemical Properties

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been identified as an inhibitor of P21-activated kinase 4 (PAK4), a kinase involved in cell signaling pathways . The interaction between this compound and PAK4 is characterized by binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAK4 can lead to alterations in cell proliferation, migration, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on PAK4 involves binding to the enzyme’s active site, leading to a conformational change that reduces its catalytic activity . This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways. Additionally, this compound may interact with other enzymes and proteins, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In vitro and in vivo studies have also demonstrated that the long-term effects of this compound on cellular function are consistent with its role as an enzyme inhibitor, with sustained inhibition observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At excessively high doses, this compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound’s structure and enhance its excretion. The effects of this compound on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate key metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and intracellular localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound provides insights into its diverse biological roles and mechanisms of action.

properties

IUPAC Name |

6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEMRSCPESTZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319377 | |

| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99898-85-8 | |

| Record name | 3,7-Dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99898-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

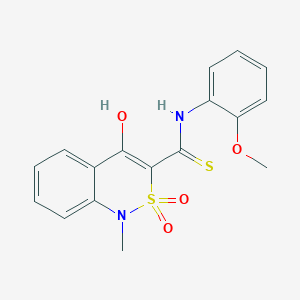

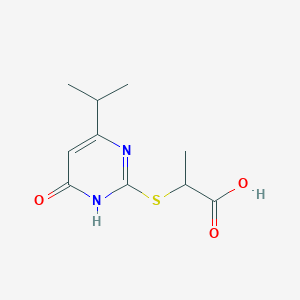

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

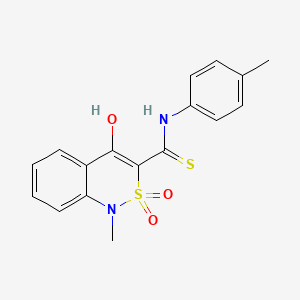

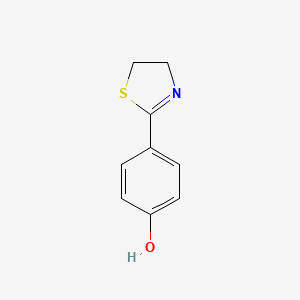

![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

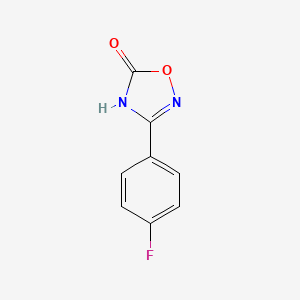

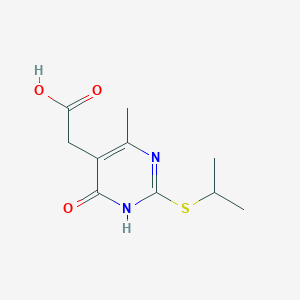

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)

![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)